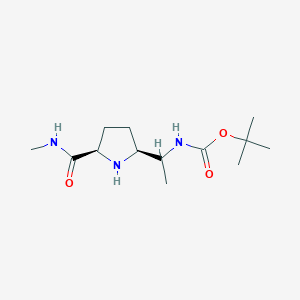
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. It is often used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Medicine
In medicine, it is investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or organs .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the pyrrolidine ring and methylcarbamoyl group.
N-Boc-pyrrolidine: Contains a pyrrolidine ring but lacks the methylcarbamoyl group.
tert-Butyl (1-((2S,5R)-5-(carbamoyl)pyrrolidin-2-yl)ethyl)carbamate: Similar structure but without the methyl group on the carbamoyl moiety.
Uniqueness
tert-Butyl (1-((2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl)ethyl)carbamate is unique due to the presence of both the methylcarbamoyl group and the pyrrolidine ring, which confer specific reactivity and binding properties .
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2S,5R)-5-(methylcarbamoyl)pyrrolidin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-8(15-12(18)19-13(2,3)4)9-6-7-10(16-9)11(17)14-5/h8-10,16H,6-7H2,1-5H3,(H,14,17)(H,15,18)/t8?,9-,10+/m0/s1 |
InChI Key |
LLLWWHZRPRPLNN-CBMCFHRWSA-N |
Isomeric SMILES |
CC([C@@H]1CC[C@@H](N1)C(=O)NC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1CCC(N1)C(=O)NC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















